molecular formula C23H29FN4O2 B2979588 N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 921923-46-8

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Cat. No.: B2979588
CAS No.: 921923-46-8
M. Wt: 412.509
InChI Key: YFTAOWDRLAOWQK-UHFFFAOYSA-N
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Description

  • The dimethylamino group can be introduced through reductive amination, where the tetrahydroquinoline intermediate reacts with formaldehyde and dimethylamine.
  • Conditions: Reducing agents like sodium cyanoborohydride or hydrogenation over a palladium catalyst.
  • Coupling with the Fluoro-Methylphenyl Group

    • The final step involves coupling the dimethylamino-tetrahydroquinoline intermediate with 3-fluoro-4-methylphenyl oxalyl chloride to form the oxalamide linkage.
    • Conditions: Typically performed in an inert atmosphere using a base like triethylamine to neutralize the hydrochloric acid byproduct.
  • Industrial Production Methods

    Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide typically involves multiple steps:

    • Formation of the Tetrahydroquinoline Intermediate

      • Starting from aniline derivatives, the tetrahydroquinoline core can be synthesized via Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
      • Conditions: Mild acidic conditions, typically using acetic acid or hydrochloric acid at room temperature.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
      • Common reagents: Potassium permanganate, chromium trioxide.
    • Reduction

      • Reduction of the oxalamide linkage can yield amine derivatives.
      • Common reagents: Lithium aluminum hydride, borane complexes.
    • Substitution

      • The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
      • Common reagents: Sodium methoxide, potassium tert-butoxide.

    Major Products

      Oxidation: Quinoline derivatives.

      Reduction: Amine derivatives.

      Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound’s structure allows it to act as a ligand in transition metal catalysis, potentially enhancing the reactivity and selectivity of catalytic processes.

    Biology

      Enzyme Inhibition: The compound may serve as an inhibitor for specific enzymes, useful in studying enzyme mechanisms and developing therapeutic agents.

    Medicine

      Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting neurological disorders due to the presence of the tetrahydroquinoline moiety.

    Industry

      Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or photonic properties.

    Mechanism of Action

    The mechanism by which N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide exerts its effects depends on its application:

      Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

      Receptor Modulation: In medicinal applications, it could interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways.

    Comparison with Similar Compounds

    Similar Compounds

      N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide: Similar structure but with a chloro group instead of a fluoro group, which may alter its reactivity and biological activity.

      N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-fluoro-4-ethylphenyl)oxalamide: Similar structure with an ethyl group instead of a methyl group, potentially affecting its steric properties and interactions.

    Uniqueness

    The presence of the fluoro group in N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide enhances its electron-withdrawing properties, which can influence its reactivity and interaction with biological targets, making it unique compared to its analogs.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H29FN4O2/c1-15-7-9-18(13-19(15)24)26-23(30)22(29)25-14-21(27(2)3)17-8-10-20-16(12-17)6-5-11-28(20)4/h7-10,12-13,21H,5-6,11,14H2,1-4H3,(H,25,29)(H,26,30)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YFTAOWDRLAOWQK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)F
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H29FN4O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    412.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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